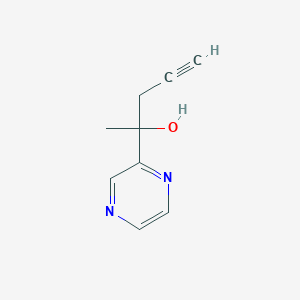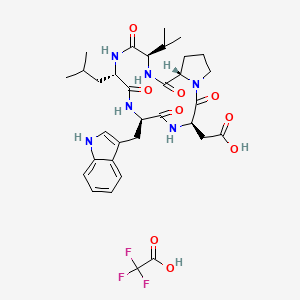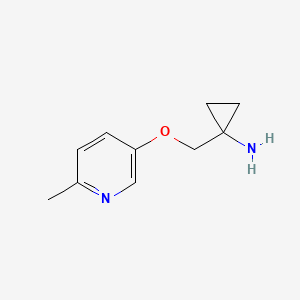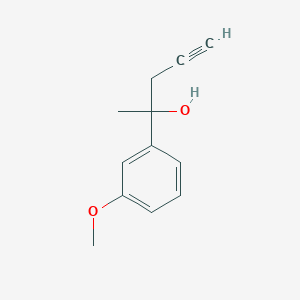![molecular formula C14H21NO4 B11928514 2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atenolol acid is a monocarboxylic acid that is a metabolite of atenolol, a widely used beta-blocker medication. Atenolol is primarily prescribed for the treatment of hypertension, angina, and certain heart-related conditions. Atenolol acid, being a derivative of atenolol, shares some of its pharmacological properties but is primarily studied for its metabolic and chemical characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of atenolol acid typically involves the reaction of p-hydroxyphenylacetamide with ®-epichlorohydrin to form 4-(2-epoxyethyl) methoxy phenylacetamide. This intermediate is then reacted with dimethylamine to yield atenolol . A sustainable synthesis method using deep eutectic solvents has also been developed, which allows for the entire process to be conducted without additional bases or catalysts, under mild conditions, and with high yields .
Industrial Production Methods
Industrial production of atenolol acid follows similar synthetic routes but is optimized for large-scale production. The use of deep eutectic solvents in industrial settings has shown promise due to its environmental benefits and efficiency .
化学反应分析
Types of Reactions
Atenolol acid undergoes various chemical reactions, including:
Oxidation: Atenolol acid can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in atenolol acid.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of atenolol acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Dimethylamine, epichlorohydrin.
Major Products
The major products formed from these reactions include various derivatives of atenolol acid, which are studied for their pharmacological properties and potential therapeutic applications .
科学研究应用
Atenolol acid has several scientific research applications:
Chemistry: Used as a model compound in studying beta-blocker metabolism and degradation.
Biology: Investigated for its role in metabolic pathways and its effects on biological systems.
Medicine: Studied for its potential therapeutic effects and as a reference compound in pharmacokinetic studies.
Industry: Utilized in the development of environmentally friendly synthesis methods and as a standard in quality control processes
作用机制
Atenolol acid exerts its effects by interacting with beta-adrenergic receptors, similar to atenolol. It selectively binds to the beta-1 adrenergic receptor, inhibiting its activity and leading to a decrease in heart rate and blood pressure. This mechanism is crucial for its therapeutic effects in treating cardiovascular conditions .
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker with similar therapeutic uses but different pharmacokinetic properties.
Metoprolol: Shares a similar mechanism of action but differs in its metabolic pathways and side effect profile.
Bisoprolol: A beta-blocker with higher selectivity for beta-1 receptors compared to atenolol
Uniqueness
Atenolol acid is unique due to its specific metabolic pathway and its role as a metabolite of atenolol. Its selective binding to beta-1 adrenergic receptors and its pharmacokinetic properties make it distinct from other beta-blockers .
属性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC 名称 |
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/t12-/m1/s1 |
InChI 键 |
PUQIRTNPJRFRCZ-GFCCVEGCSA-N |
手性 SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)O)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R)-3-Hydroxydodecanoyl]-L-carnitine](/img/structure/B11928434.png)
![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}phenyl)methyl}benzenesulfonic acid](/img/structure/B11928444.png)
![(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide](/img/structure/B11928448.png)










